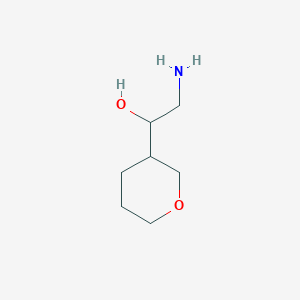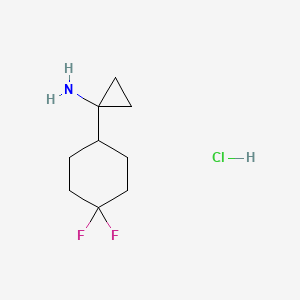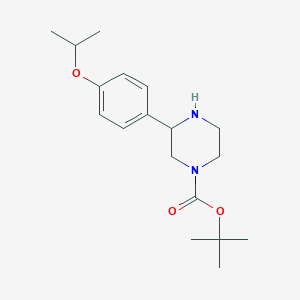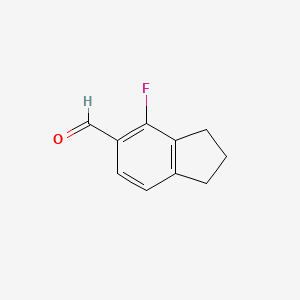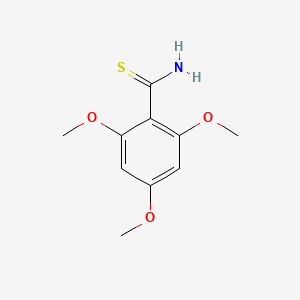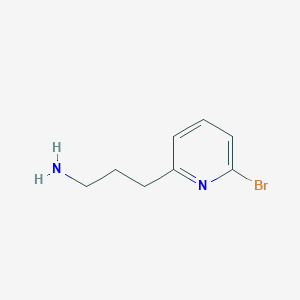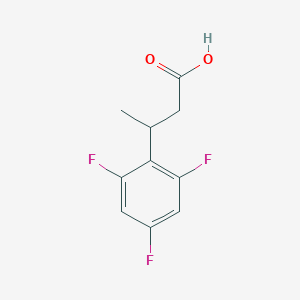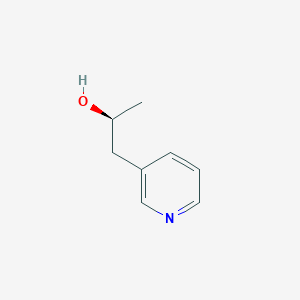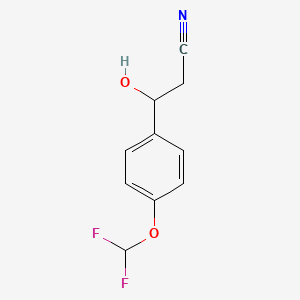
3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile typically involves the introduction of the difluoromethoxy group to a phenyl ring followed by the formation of the hydroxypropanenitrile moiety. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This can be achieved through radical trifluoromethylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using specialized equipment to ensure safety and efficiency. The process may include steps such as the preparation of intermediates, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxypropanenitrile moiety can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzenesulfonyl chloride: Contains a trifluoromethoxy group and is used in similar applications.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent and has similar chemical properties.
Uniqueness
3-(4-(Difluoromethoxy)phenyl)-3-hydroxypropanenitrile is unique due to the presence of both the difluoromethoxy group and the hydroxypropanenitrile moiety, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanenitrile |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)15-8-3-1-7(2-4-8)9(14)5-6-13/h1-4,9-10,14H,5H2 |
InChI Key |
AYOOWTQHAALEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


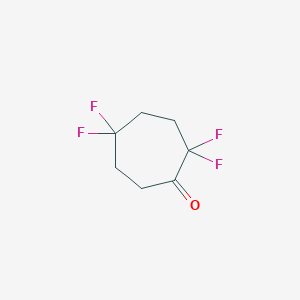
![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

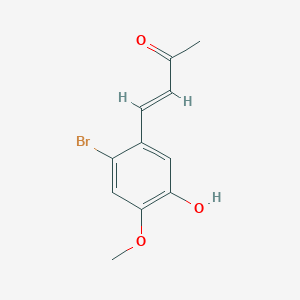
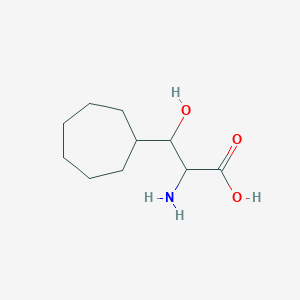
![rac-1-[(1R,2R)-2-(fluoromethyl)cyclopentyl]methanaminehydrochloride,trans](/img/structure/B15321540.png)
